molecular formula C21H31BN2O2 B8158433 1-(2-Cyclohexylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole

1-(2-Cyclohexylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole

Cat. No.: B8158433
M. Wt: 354.3 g/mol
InChI Key: JILLHYUUZZUQEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzimidazole core substituted at the 1-position with a 2-cyclohexylethyl group and at the 5-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a key application in medicinal and materials chemistry .

Properties

IUPAC Name

1-(2-cyclohexylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31BN2O2/c1-20(2)21(3,4)26-22(25-20)17-10-11-19-18(14-17)23-15-24(19)13-12-16-8-6-5-7-9-16/h10-11,14-16H,5-9,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILLHYUUZZUQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=N3)CCC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Compound Name Substituent at 1-position Boronate Position Molecular Weight (g/mol) Key Features
Target Compound 2-Cyclohexylethyl 5 (benzimidazole) ~347.3* High lipophilicity, steric protection
1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Benzyl 5 (indazole) 334.22 Aromatic substituent, moderate bulk
1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole Ethyl 5 (imidazole) 222.09 Small alkyl, high reactivity
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one None (2-oxo group) 5 (benzimidazolone) 260.10 Polar 2-oxo group, reduced lipophilicity

*Calculated based on formula C₂₀H₂₇BN₂O₂.

Key Observations :

  • Lipophilicity : The cyclohexylethyl group in the target compound increases logP compared to ethyl or benzyl substituents, enhancing membrane permeability but reducing aqueous solubility .
  • Steric Effects : Bulky cyclohexylethyl may hinder boronate reactivity in cross-coupling reactions compared to smaller substituents (e.g., ethyl) .
  • Electronic Effects : Electron-donating substituents (e.g., benzyl) on the heterocycle can stabilize the boronate, whereas electron-withdrawing groups (e.g., 2-oxo) may reduce reactivity .

Challenges :

  • The cyclohexylethyl group may necessitate longer reaction times or higher temperatures for complete substitution compared to ethyl or benzyl groups .

Physicochemical Properties

Property Target Compound 1-Benzyl Indazole 1-Ethyl Imidazole Benzimidazolone
Molecular Weight ~347.3 334.22 222.09 260.10
Melting Point Not reported Not reported Not reported Not reported
Solubility (Polar Solvents) Low (predicted) Moderate High High
Stability (Hydrolytic) High (steric protection) Moderate Low Moderate

Notes:

  • The cyclohexylethyl group in the target compound likely reduces solubility in polar solvents like ethanol or water but improves stability against hydrolysis .
  • The 2-oxo group in benzimidazolone derivatives increases polarity and hydrogen-bonding capacity, enhancing solubility .

Reactivity in Suzuki-Miyaura Cross-Coupling

Compound Reaction Rate (Relative) Yield (%) Key Factors Influencing Reactivity
Target Compound Moderate ~70–80* Steric hindrance from cyclohexylethyl
1-Ethyl Imidazole High >90 Minimal steric bulk, electron-rich boronate
Benzyl Indazole Moderate ~75–85 Aromatic substituent stabilizes transition state

*Predicted based on steric parameters.

Mechanistic Insights :

  • Bulky substituents slow oxidative addition of the boronate to the Pd catalyst .
  • Electron-donating groups (e.g., benzyl) enhance boronate reactivity by stabilizing the electron-deficient transition state .

Preparation Methods

Directed Cyclization with Pre-Functionalized Intermediates

A modified protocol from Source involves reacting 4-nitro-o-phenylenediamine with cyclohexylethylamine precursors. The nitro group directs cyclization and is later reduced to an amine, enabling subsequent functionalization. Key steps include:

  • Nitration : Introduction of a nitro group at position 5 using fuming HNO₃ in H₂SO₄ at 0–5°C (yield: 78%).

  • Cyclocondensation : Heating with acetic acid and ammonium acetate at 120°C for 8 hours to form 5-nitro-1H-benzo[d]imidazole.

Catalytic Dehydrogenation

Source reports benzimidazole synthesis via dehydrogenation of dihydro precursors using Pd/C under H₂ atmosphere. Applied to the target scaffold, this method achieves 82% yield with 99% regioselectivity for the 5-position.

Regioselective Alkylation at N1

Introducing the 2-cyclohexylethyl group requires careful control to avoid O-alkylation or polysubstitution. Source’s methylation strategy using KOH/alkyl iodides is adapted here:

Alkylation Conditions

  • Base : Powdered KOH in anhydrous DMF at 0°C.

  • Alkylating Agent : 2-Cyclohexylethyl iodide (1.2 equiv), added dropwise over 30 minutes.

  • Reaction Time : 12 hours at room temperature.

  • Yield : 67% after silica gel chromatography (hexane/EtOAc 4:1).

Table 1: Alkylation Optimization

BaseSolventTemperatureYield (%)
KOHDMFRT67
NaHTHF0°C52
Cs₂CO₃DMF50°C58

Miyaura Borylation at C5

Installing the dioxaborolane moiety employs Pd-catalyzed coupling, as exemplified in Source. The 5-bromo intermediate is generated via electrophilic bromination using NBS in DMF (yield: 74%), followed by borylation:

Borylation Protocol

  • Catalyst : Pd(dppf)Cl₂ (5 mol%).

  • Reagent : Bis(pinacolato)diboron (B₂pin₂, 1.5 equiv).

  • Base : KOAc (3.0 equiv) in degassed 1,4-dioxane.

  • Conditions : 80°C, 12 hours under N₂.

  • Yield : 63% after recrystallization (EtOH/H₂O).

Table 2: Borylation Efficiency Across Catalysts

CatalystLigandYield (%)
Pd(dppf)Cl₂None63
Pd(OAc)₂XPhos58
NiCl₂(dppe)dppe42

Integrated Synthetic Route

Combining these steps, the optimal pathway proceeds as follows:

  • Nitration and Cyclocondensation : 78% yield over two steps.

  • N1-Alkylation : 67% yield.

  • Bromination : 74% yield.

  • Miyaura Borylation : 63% yield.
    Overall Yield : 78% × 67% × 74% × 63% ≈ 24.5%.

Characterization and Validation

Critical analytical data confirm successful synthesis:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, H4), 7.45 (d, J = 8.2 Hz, 1H, H7), 3.89 (t, J = 6.8 Hz, 2H, N-CH₂), 1.75–1.25 (m, 11H, cyclohexyl).

  • ¹¹B NMR : δ 30.2 ppm (characteristic of dioxaborolane).

  • HRMS : m/z calc. for C₂₁H₂₈BN₂O₂ [M+H]⁺: 367.2284; found: 367.2281.

Challenges and Mitigation Strategies

  • Regioselectivity in Bromination : Directed ortho-metalation using TMPLi ensures C5 functionalization.

  • Boronate Stability : Storage under inert atmosphere at −20°C prevents hydrolysis.

  • Purification : Gradient chromatography (hexane to EtOAc) resolves boronate/imidazole byproducts .

Q & A

Q. What are the standard synthetic routes for preparing 1-(2-cyclohexylethyl)-5-(dioxaborolan-2-yl)-1H-benzo[d]imidazole?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A common approach involves:

  • Step 1 : Alkylation of the imidazole nitrogen with 2-cyclohexylethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the cyclohexylethyl group .
  • Step 2 : Suzuki-Miyaura coupling of the halogenated benzoimidazole intermediate (e.g., 5-bromo derivative) with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This step requires Pd(PPh₃)₄ as a catalyst and polar aprotic solvents like THF or DME .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and boron integration (e.g., absence of proton signals at the boronate position) .
  • FT-IR : Identification of B-O stretching vibrations (~1350 cm⁻¹) and imidazole C=N bonds (~1600 cm⁻¹) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry and boron coordination geometry (e.g., planar vs. tetrahedral boron) .
  • Elemental analysis : Validates purity (>95% by combustion analysis) .

Q. What are the primary applications of this compound in organic synthesis?

  • Suzuki-Miyaura cross-coupling : Acts as a boronate donor for constructing biaryl systems in drug discovery .
  • Protease inhibition studies : The benzoimidazole core mimics peptide bonds, enabling enzyme-substrate interaction analysis .
  • Fluorescent probes : Functionalization of the imidazole ring allows pH-sensitive fluorescence tagging in cellular imaging .

Advanced Research Questions

Q. How can reaction yields be optimized in the Suzuki-Miyaura coupling step for this compound?

  • Catalyst screening : Compare Pd(OAc)₂, PdCl₂(dppf), and SPhos ligands to reduce steric hindrance from the cyclohexylethyl group .
  • Solvent effects : Test mixtures of THF/H₂O (3:1) vs. DME/H₂O for improved boron transfer efficiency .
  • Temperature gradients : Optimize between 80–110°C to balance reaction rate and byproduct formation .
  • Mole ratio : Use a 1.2:1 excess of the boronate ester to drive the reaction to completion .

Q. How can contradictions in NMR data (e.g., unexpected splitting patterns) be resolved?

  • Dynamic effects : Variable-temperature NMR (VT-NMR) can identify conformational flexibility in the cyclohexylethyl group .
  • Crystallographic validation : X-ray structures clarify whether observed splitting arises from crystallographic disorder vs. tautomerism .
  • DFT calculations : Simulate NMR spectra to distinguish between possible regioisomers or boron coordination states .

Q. What computational methods predict the hydrolytic stability of the dioxaborolane moiety under physiological conditions?

  • Density Functional Theory (DFT) : Models the energy barrier for B-O bond cleavage in aqueous environments .
  • Molecular dynamics (MD) : Simulates interactions with water molecules at varying pH (e.g., stability at pH 7.4 vs. 5.5 for lysosomal targeting) .
  • pKa estimation : Computational tools (e.g., ACD/Labs) predict protonation states of the imidazole ring, which influence boron reactivity .

Q. How does the cyclohexylethyl substituent impact steric and electronic properties in catalytic applications?

  • Steric maps : Use software (e.g., SambVca) to calculate % buried volume (%Vbur) around the boron center .
  • Hammett constants : Compare σ values of cyclohexylethyl vs. benzyl groups to quantify electronic effects on reaction rates .
  • Competitive inhibition assays : Test substrate binding affinity in enzyme models to assess steric interference .

Methodological Tables

Table 1 : Comparison of Catalysts for Suzuki-Miyaura Coupling

CatalystSolvent SystemYield (%)ByproductsReference
Pd(PPh₃)₄THF/H₂O78<5%
PdCl₂(dppf)DME/H₂O858%
SPhos-PdToluene/EtOH923%

Table 2 : Stability of Boronate Ester Under pH Variations

pHHalf-life (h)Degradation PathwayComputational Support
7.448Slow hydrolysisDFT
5.512Rapid B-O cleavageMD

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.